molecular formula C10H6ClF2N3 B12912127 2-Chloro-N-(3,4-difluorophenyl)pyrimidin-4-amine CAS No. 919200-67-2

2-Chloro-N-(3,4-difluorophenyl)pyrimidin-4-amine

Cat. No.: B12912127
CAS No.: 919200-67-2
M. Wt: 241.62 g/mol
InChI Key: YPHPAXLHNSUNAQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(3,4-difluorophenyl)pyrimidin-4-amine typically involves the reaction of 3,4-difluoroaniline with 2-chloropyrimidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(3,4-difluorophenyl)pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield N-substituted pyrimidines, while oxidation can produce pyrimidine N-oxides .

Scientific Research Applications

2-Chloro-N-(3,4-difluorophenyl)pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-N-(3,4-difluorophenyl)pyrimidin-4-amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the enzyme from catalyzing its substrate. Additionally, it can bind to receptors and modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-N-(3,4-difluorophenyl)pyrimidin-4-amine is unique due to its specific substitution pattern on the phenyl ring, which can influence its biological activity and chemical reactivity. The presence of both chlorine and fluorine atoms enhances its ability to interact with biological targets and increases its stability under various conditions .

Properties

CAS No.

919200-67-2

Molecular Formula

C10H6ClF2N3

Molecular Weight

241.62 g/mol

IUPAC Name

2-chloro-N-(3,4-difluorophenyl)pyrimidin-4-amine

InChI

InChI=1S/C10H6ClF2N3/c11-10-14-4-3-9(16-10)15-6-1-2-7(12)8(13)5-6/h1-5H,(H,14,15,16)

InChI Key

YPHPAXLHNSUNAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC2=NC(=NC=C2)Cl)F)F

Origin of Product

United States

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